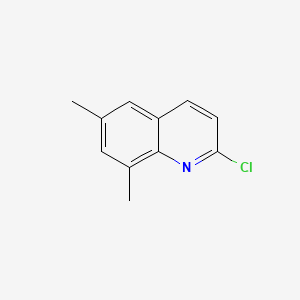

2-Chloro-6,8-dimethylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of chemical and biological sciences. nih.govresearchgate.net This structural motif is prevalent in a wide array of natural products, most notably the cinchona alkaloids like quinine, which have been historically significant in the treatment of malaria. ijprajournal.com The versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse range of derivatives with a broad spectrum of biological activities. nih.govnih.govorientjchem.org Consequently, quinoline and its analogues are considered "privileged scaffolds" in medicinal chemistry, frequently serving as the foundation for the design and synthesis of novel therapeutic agents. nih.govtulane.edu The inherent chemical properties of the quinoline nucleus, including its aromaticity and the presence of a nitrogen atom, enable it to interact with various biological targets, making it a focal point in drug discovery. researchgate.netorientjchem.org

Overview of Halogenated and Alkyl-Substituted Quinoline Derivatives in Research

Among the vast library of quinoline derivatives, those featuring halogen and alkyl substituents have garnered significant attention from the research community. The introduction of halogens, such as chlorine, and alkyl groups, like methyl, onto the quinoline core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can modulate the biological activity and pharmacokinetic properties of the resulting compounds. mdpi.com

Halogenated quinolines have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.net The position and nature of the halogen substituent can be critical for the observed bioactivity. researchgate.net Similarly, alkyl-substituted quinolines have been explored for various therapeutic applications. The presence of alkyl groups can enhance binding affinity to biological targets and improve metabolic stability. The strategic placement of these substituents is a key aspect of medicinal chemistry research aimed at developing more potent and selective drug candidates. mdpi.com

Specific Research Focus on 2-Chloro-6,8-dimethylquinoline and its Direct Derivatives

This article focuses specifically on the chemical compound This compound and its immediate derivatives. This particular quinoline derivative is characterized by a chlorine atom at the 2-position and two methyl groups at the 6- and 8-positions of the quinoline ring. The presence of the chloro group at the 2-position makes it a versatile intermediate for further chemical modifications, particularly through nucleophilic substitution reactions. The dimethyl substitution pattern on the benzene portion of the quinoline ring further influences its chemical reactivity and biological profile.

Research on this compound and its direct derivatives, such as those with aldehyde or carboxylic acid functionalities, is driven by the potential to create novel compounds with interesting chemical properties and biological activities. For instance, the corresponding 3-carbaldehyde derivative serves as a precursor for synthesizing Schiff bases, which are known to possess a range of biological effects. ijprajournal.com The exploration of this specific scaffold and its derivatives contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds.

Chemical Properties of this compound and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 139719-23-6 | C₁₁H₁₀ClN | 191.66 |

| This compound-3-carbaldehyde (B2807916) | 73568-31-7 | C₁₂H₁₀ClNO | 219.67 |

| This compound-3-carbonitrile (B1318214) | 917750-50-6 | C₁₂H₉ClN₂ | 216.67 |

| This compound-3-carboxylic acid | 436087-26-2 | C₁₂H₁₀ClNO₂ | 235.67 |

| (2-Chloro-6,8-dimethylquinolin-3-yl)methanol | 333408-42-7 | C₁₂H₁₂ClNO | 221.68 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)3-4-10(12)13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTGIGZPZSOSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682422 | |

| Record name | 2-Chloro-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139719-23-6 | |

| Record name | 2-Chloro-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Chloro-6,8-dimethylquinoline

The synthesis of the this compound core is accessible through several established methods, including classical cyclization reactions and modern catalytic and green chemistry approaches. These methods often begin with precursors such as 2,4-dimethylaniline.

Friedländer Synthesis and Related Cyclization Protocols

The Friedländer annulation is a well-established and versatile method for the synthesis of quinoline (B57606) derivatives. smolecule.com This approach typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group in the presence of an acid or base catalyst. smolecule.comresearchgate.net The reaction proceeds through the formation of an imine, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. smolecule.com While a direct application for this compound is not extensively detailed, the synthesis of analogous compounds like 2-chloro-4,6-dimethylquinoline (B1297726) often utilizes this method, starting from the corresponding 2-aminobenzaldehyde (B1207257) or 2-aminoacetophenone (B1585202) derivative.

Another crucial cyclization protocol involves the reaction of N-arylacetamides with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reaction can lead to the formation of 2-chloro-3-formylquinolines in a one-pot process. researchgate.net The synthesis of this compound can be envisioned through a similar pathway starting from N-(2,4-dimethylphenyl)acetamide, which upon cyclization and subsequent chlorination would yield the target molecule.

A common and direct method for introducing the 2-chloro substituent is the treatment of the corresponding 2-hydroxyquinoline (B72897) derivative with a chlorinating agent like phosphorus oxychloride (POCl₃). smolecule.comresearchgate.net Therefore, a plausible synthetic route would involve the initial synthesis of 6,8-dimethylquinolin-2-ol, followed by chlorination with POCl₃.

Table 1: Comparison of General Cyclization Protocols for Quinoline Synthesis

| Synthetic Protocol | Starting Materials | General Conditions | Advantages | Reference |

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + Methylene-active compound | Acid or base catalysis, heating | High regioselectivity, versatility | smolecule.comresearchgate.net |

| Vilsmeier-Haack Cyclization | N-Arylacetamide | POCl₃, DMF, heating | One-pot synthesis of functionalized quinolines | researchgate.netchemijournal.com |

| Chlorination of 2-Hydroxyquinoline | 2-Hydroxyquinoline derivative | POCl₃, heating | Direct introduction of the 2-chloro group | smolecule.comresearchgate.net |

Application of Catalytic Processes in Synthesis

Catalytic processes are instrumental in enhancing the efficiency and sustainability of quinoline synthesis. For the preparation of related dimethylquinoline derivatives, heterogeneous catalysts have been shown to be effective. For instance, the use of NaHSO₄·SiO₂ as a solid acid catalyst has been reported for the synthesis of 2-chloro-4,6-dimethylquinoline, offering the benefits of reusability and simplified work-up procedures.

Transition-metal catalysts, such as those based on palladium, are also employed in the synthesis and functionalization of quinoline scaffolds, particularly in cross-coupling reactions to introduce substituents at various positions. researchgate.net While specific catalytic systems for the primary synthesis of this compound are not extensively documented, the principles from related syntheses are applicable. Industrial production methods often favor catalytic systems to improve yield, selectivity, and cost-effectiveness. For instance, transition-metal catalysts like copper and palladium can be used to improve the regioselectivity in methylation steps during the synthesis of related quinoline derivatives. vulcanchem.com

Green Chemistry Approaches in Synthetic Design

In recent years, green chemistry principles have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. scienceijsar.com These approaches focus on the use of environmentally benign solvents, solvent-free conditions, and alternative energy sources like microwave irradiation.

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. scienceijsar.comresearchgate.net For the synthesis of similar quinoline derivatives, microwave-assisted Friedländer synthesis has been shown to be highly efficient. smolecule.com For example, the reaction can be completed within minutes at elevated temperatures using acetic acid as both a solvent and a catalyst, which is a greener alternative to strong mineral acids. smolecule.com Solvent-free reactions on solid supports, such as basic alumina, under microwave irradiation also represent a green and efficient methodology for the synthesis of quinoline derivatives. scienceijsar.com

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Approach | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Increased efficiency, higher yields, operational simplicity | smolecule.comresearchgate.netnih.gov |

| Solvent-Free Conditions | Reactions on solid supports (e.g., alumina) | Reduced solvent waste, easier purification | scienceijsar.com |

| Reusable Catalysts | Heterogeneous catalysts (e.g., NaHSO₄·SiO₂) | Minimized catalyst waste, cost-effective |

Synthesis of Functionalized this compound Derivatives

The this compound core serves as a versatile platform for the synthesis of a wide range of functionalized derivatives, primarily through reactions at the quinoline ring.

Derivatization at the Quinoline Core

A key derivative of this compound is the corresponding 3-carbaldehyde, which is a valuable intermediate for further synthetic transformations. The most common method for the introduction of a formyl group at the 3-position of a quinoline ring is the Vilsmeier-Haack reaction. researchgate.netchemijournal.comijsr.net

This reaction involves the treatment of an activated aromatic substrate, in this case, a precursor like N-(2,4-dimethylphenyl)acetamide, with the Vilsmeier reagent (POCl₃/DMF). researchgate.netchemijournal.com The reaction proceeds via an electrophilic substitution to form an iminium salt, which upon hydrolysis yields the aldehyde. ijsr.net For the synthesis of 2-chloro-6-substituted-quinoline-3-carbaldehydes, the reaction mixture is typically heated. ijsr.net The synthesis of 2-chloro-8-methylquinoline-3-formyl has been described by refluxing ortho-methyl acetanilide (B955) with POCl₃ in DMF for 6-8 hours. chemijournal.com A similar procedure would be applicable for the 6,8-dimethyl analogue.

Table 3: Vilsmeier-Haack Reaction for the Synthesis of 2-Chloro-quinoline-3-carbaldehydes

| Substrate | Reagents | Reaction Conditions | Product | Reference |

| Substituted Acetanilide | POCl₃, DMF | 0-5 °C then 80-90 °C, 4-16 h | 6/8-substituted-2-chloro-3-formyl quinoline | researchgate.net |

| Ortho-methyl Acetanilide | POCl₃, DMF | Reflux, 6-8 h | 2-Chloro-8-methyl-3-formyl Quinoline | chemijournal.com |

| 2-chloro-6,7-dimethylquinoline | POCl₃, DMF | Reflux | 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (B417603) | smolecule.com |

Synthesis of This compound-3-carbonitrile (B1318214)

The synthesis of this compound-3-carbonitrile can be inferred from the well-established Vilsmeier-Haack reaction, which is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. The likely precursor for this synthesis is This compound-3-carbaldehyde (B2807916). The synthesis of the precursor, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095), has been reported via the Vilsmeier-Haack reaction of N-(2,3-dimethylphenyl)acetamide. nih.gov A similar approach is anticipated for the 6,8-dimethyl isomer.

The subsequent conversion of the aldehyde to a nitrile is a standard transformation in organic synthesis. Common methods include reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration, or direct conversion using reagents like tosyl- or cyanuric chloride in the presence of a base. While a specific protocol for this compound-3-carbonitrile is not detailed in the provided search results, the general feasibility of this transformation is high.

Preparation of Schiff Bases via Condensation Reactions

Schiff bases, or imines, are readily prepared through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound, the corresponding 3-carbaldehyde derivative is a key starting material. The general procedure involves the reaction of this compound-3-carbaldehyde with a substituted aniline (B41778) in a suitable solvent, often with catalytic amounts of an acid or base to facilitate the reaction.

A recent study detailed the synthesis of quinoline-tetrazole Schiff base hybrids, which provides a relevant synthetic protocol. ijprajournal.com In this work, various substituted 2-chloro-3-formylquinolines were reacted with 1,5-disubstituted tetrazole-containing anilines. ijprajournal.com The reaction of this compound-3-carbaldehyde with 3-(5-methyl-1H-tetrazol-1-yl)benzenamine in ethanol (B145695) with a catalytic amount of piperidine (B6355638) yielded the corresponding Schiff base in high yield. ijprajournal.com

Table 1: Synthesis of a Schiff Base from this compound-3-carbaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| This compound-3-carbaldehyde | 3-(5-methyl-1H-tetrazol-1-yl)benzenamine | Piperidine | Ethanol | (ZE)-N-((2-chloro-6,8-dimethylquinolin-3-yl)methylene)-3-(5-methyl-1H-tetrazol-1-yl)benzenamine | 88% |

Data sourced from a study on quinoline-tetrazole Schiff base hybrids. ijprajournal.com

Formation of Xanthene and Naphthyridine Derivatives

The 2-chloroquinoline (B121035) scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems such as xanthenes and naphthyridines.

Xanthene Derivatives: The synthesis of xanthene derivatives incorporating a 2-chloroquinoline moiety has been achieved through multicomponent reactions. One approach involves the reaction of a 2-chloro-3-formylquinoline with a 1,3-dicarbonyl compound, such as dimedone, in the presence of a catalyst. A series of novel 2-chloroquinoline incorporated xanthene derivatives were synthesized using various 2-chloro-3-formylquinolines and dimedone with triethylammonium (B8662869) hydrogen sulfate (B86663) as a catalyst. researchgate.net Another method describes the synthesis of chloroquinoline-xanthene hybrids by a one-pot multicomponent cyclo-condensation of 2,7-dihydroxynaphthalene, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds, followed by condensation with a dichloroquinoline. tandfonline.comtandfonline.com

Naphthyridine Derivatives: The synthesis of naphthyridine derivatives from 2-chloroquinolines often involves condensation and cyclization reactions. A facile and efficient one-pot procedure for preparing functionalized benzo[b] Current time information in Bangalore, IN.aminer.orgnaphthyridine derivatives involves the three-component reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622), a 1,3-dicarbonyl compound, and an enaminone, catalyzed by L-proline. nih.govacs.org Another study reports the development of novel functionalized 1,8-naphthyridine (B1210474) derivatives through a cascade reaction of 2-chloroquinoline-3-carbaldehyde and enaminones or cyclic 1,3-dicarbonyl compounds. nih.gov The reaction of 2-chloro-4-methylquinolines has also been explored for the synthesis of linear dibenzonaphthyridines. researchgate.net

Modifications via Nucleophilic Substitution

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution, making it a key site for molecular modification. This reactivity allows for the introduction of a wide range of functional groups. For instance, the chlorine atom can be displaced by amines, thiols, and alkoxides. smolecule.com

In a related compound, 2-chloro-4,6-dimethylquinoline, the chlorine atom can be substituted by nucleophiles, highlighting its utility as a versatile intermediate in organic synthesis. smolecule.com For N-((2-chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine, the chlorine atom on the quinoline ring can undergo nucleophilic attack. evitachem.com The synthesis of this compound itself involves a nucleophilic substitution reaction of a 2-chloro-6,7-dimethylquinoline intermediate with 2-phenylethanamine. evitachem.com

Modifications via Electrophilic Substitution

Electrophilic aromatic substitution reactions on the quinoline ring are also possible, although the reactivity is influenced by the existing substituents. For 2-chloro-4,6-dimethylquinoline, the aromatic ring can undergo electrophilic aromatic substitution reactions, where electrophiles can replace hydrogen atoms on the ring. smolecule.com In the case of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde, the methoxy (B1213986) groups at positions 6 and 7 direct incoming electrophiles to positions 5 and 8. Given the presence of two methyl groups on the benzene (B151609) ring of this compound, these electron-donating groups are expected to activate the ring towards electrophilic attack, with substitution likely occurring at the C-5 and C-7 positions, ortho and para to the methyl groups, respectively.

Exploration of Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction reactions, leading to further diversification of its derivatives.

Oxidation: For the analogous 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline (B12214052), treatment with meta-chloroperbenzoic acid (mCPBA) yields the N-oxide derivative. vulcanchem.com This transformation can enhance the water solubility of the compound. vulcanchem.com In the case of 2-chloro-6,7-dimethylquinoline-3-carbaldehyde, the aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com

Reduction: Catalytic hydrogenation (H₂/Pd-C) of 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline can saturate the pyridine (B92270) ring, forming tetrahydroquinoline analogs. vulcanchem.com For 2-chloro-4,6-dimethylquinoline, reduction with agents like hydrazine (B178648) dihydrochloride (B599025) can lead to the formation of various derivatives, including amines. smolecule.com The aldehyde group of 2-chloro-6,7-dimethylquinoline-3-carbaldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Comparative Analysis of Synthetic Strategies for Isomeric and Analogous Quinoline Derivatives

The synthesis of quinoline derivatives can be achieved through various named reactions, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. The choice of synthetic strategy often depends on the desired substitution pattern on the quinoline ring.

For instance, the Vilsmeier-Haack reaction is a highly efficient method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. chemijournal.comresearchgate.netchemijournal.com The synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde has been accomplished using this method starting from N-(2,3-dimethylphenyl)acetamide. nih.gov This highlights a regioselective approach to functionalizing the quinoline core based on the substitution pattern of the starting aniline derivative.

A comparison with the isomeric 2-chloro-4,6-dimethylquinoline reveals different synthetic approaches and reactivities. The synthesis of 2-chloro-4,6-dimethylquinoline can be achieved from 4,6-dimethylquinolin-2-ol (B1593359) by treatment with phosphorus oxychloride. smolecule.com The differing positions of the methyl groups in these isomers can lead to variations in steric hindrance and electronic effects, thereby influencing their reactivity in subsequent transformations. For example, the steric bulk of the methyl groups in 2-chloro-4,6-dimethylquinoline may reduce reactivity in nucleophilic substitution compared to less hindered quinolines.

The synthesis of benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives has been achieved using 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridines as starting materials. ijprajournal.com This demonstrates how different isomeric backbones (1,8-naphthyridine vs. 1,6-naphthyridine) can be accessed and subsequently functionalized.

Table 2: Comparison of Isomeric and Analogous Chloro-dimethyl-quinolines

| Compound | Key Synthetic Precursor/Method | Notes on Reactivity/Properties |

| This compound | N-(2,3-dimethylphenyl)acetamide (via Vilsmeier-Haack) | Reactivity influenced by methyl groups at C-6 and C-8. |

| 2-Chloro-4,6-dimethylquinoline | 4,6-Dimethylquinolin-2-ol (with POCl₃) | Methyl groups may introduce steric hindrance at C-4. |

| 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | 2-Chloro-6,7-dimethylquinoline (via Vilsmeier-Haack) | Aldehyde group allows for a wide range of subsequent transformations. smolecule.com |

| 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline | Multi-step functionalization of the quinoline core | Alkylating capacity suggests potential for DNA crosslinking. vulcanchem.com |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Chloro and Alkyl Groups

The chloro and methyl substituents are the primary sites for chemical transformation, engaging in distinct types of reactions. The chlorine atom, positioned on the electron-deficient pyridine (B92270) ring, is susceptible to nucleophilic attack, while the electron-rich benzene (B151609) ring, activated by two methyl groups, is prone to electrophilic substitution.

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer-like complex formed during the reaction. This makes 2-Chloro-6,8-dimethylquinoline a valuable precursor for synthesizing a variety of functionalized quinoline derivatives.

A range of nucleophiles can displace the C-2 chlorine atom. While specific studies on the 6,8-dimethyl isomer are not extensively documented, the reactivity pattern is well-established for analogous 2-chloroquinolines. smolecule.comvulcanchem.com Common nucleophilic substitution reactions include amination, thiolation, and alkoxylation, typically requiring heat to proceed. For instance, reactions with amines or thiols are known to yield corresponding 2-aminoquinoline (B145021) or 2-thioquinoline derivatives. smolecule.comevitachem.com

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | 2-Phenylethanamine | 2-(Alkylamino)quinoline | evitachem.com |

| Thiol | Thiourea | 2-Thioquinoline derivative | |

| Alkoxy Group | Sodium Methoxide | 2-Methoxyquinoline | vulcanchem.com |

This table presents typical nucleophilic substitution reactions based on the reactivity of analogous 2-chloroquinoline (B121035) compounds.

Electrophilic aromatic substitution (EAS) on this compound can occur at two distinct locations: the pyridine ring (at C-3) or the benzene ring (at C-5 or C-7).

The Vilsmeier-Haack reaction is a classic example of electrophilic substitution that occurs at the C-3 position of the quinoline ring. ijpcbs.com In this reaction, the Vilsmeier reagent (a chloromethyleniminium salt) acts as the electrophile. Studies on the synthesis of the closely related 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) confirm that formylation occurs at the C-3 position. nih.govnih.govresearchgate.net This suggests that the C-3 position in this compound is also susceptible to attack by strong electrophiles.

Substitution on the carbocyclic (benzene) ring is governed by the directing effects of the two methyl groups at positions 6 and 8. As alkyl groups are activating and ortho, para-directing substituents, they increase the electron density of the benzene ring and direct incoming electrophiles to the positions ortho and para to them. In this specific isomer, the C-6 methyl group directs to C-5 and C-7, while the C-8 methyl group directs to C-7. Therefore, electrophilic attack is strongly favored at the C-5 and C-7 positions. Standard EAS reactions such as nitration or sulfonation would be expected to yield a mixture of 5- and 7-substituted products.

Nucleophilic Substitution Reactions at the Chlorine Atom

Solution-State Interactions and Their Influence on Reactivity

The behavior of this compound in solution is influenced by its interactions with solvent molecules, which can affect its conformational state and, consequently, its reactivity.

The interaction between a solute and solvent can be investigated through techniques like solvatochromism, where a change in the solvent polarity leads to a shift in the compound's UV-visible absorption spectrum. For quinoline derivatives, which possess a significant dipole moment, changes in solvent polarity can stabilize or destabilize the ground and excited electronic states to different extents, thereby altering the energy of electronic transitions. tandfonline.com This phenomenon, known as positive or negative solvatochromism, indicates a strong solute-solvent interaction and suggests that the molecule's reactivity could be tuned by the choice of solvent. rasayanjournal.co.in While specific conformational studies on this compound are limited, analysis of related quinolinium-based compounds shows that different conformers can coexist in solution, with their relative populations influenced by the solvent environment. scirp.org

In the solid state, the arrangement of molecules in the crystal lattice is determined by a network of intermolecular forces. Although a crystal structure for this compound is not publicly available, data from its close analogue, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, provides valuable insights. nih.govresearchgate.net

The crystal structure of this analogue reveals that the quinoline ring system is nearly planar. nih.govresearchgate.net In the absence of strong hydrogen bond donors, the crystal packing is stabilized by weaker interactions such as dipole-dipole forces, arising from the polar C-Cl bond and the quinoline ring system, and van der Waals forces. C-H···N and C-H···Cl interactions, as well as potential π-π stacking between the aromatic rings of adjacent molecules, are the most probable forces governing the solid-state architecture. A crystallographic analysis of various chlorinated quinolines confirms that such weak interactions are critical for understanding molecular packing. rasayanjournal.co.in

| Parameter | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.4542 |

| b (Å) | 6.7393 |

| c (Å) | 7.5675 |

| Volume (ų) | 1043.16 |

| Z | 4 |

Crystallographic data for the analogue 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. nih.govresearchgate.net Z = number of molecules per unit cell.

Solute-Solvent Interactions and Conformational Studies

Theoretical Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms of quinoline derivatives. scirp.orgmdpi.com These theoretical studies offer insights into molecular structure, stability, and electronic properties that govern chemical reactivity. tandfonline.comresearchgate.net

DFT calculations can be used to determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. tandfonline.comscirp.org For substituted quinolines, theoretical studies have shown that the nature and position of substituents significantly alter the HOMO-LUMO gap and the electron distribution across the molecule. nih.gov For example, electron-donating groups like methyl generally increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups like chlorine lower the LUMO energy, increasing susceptibility to nucleophilic attack. scirp.orgnih.gov

Furthermore, mass spectrometry studies of dimethylquinolines reveal fragmentation patterns that align with theoretically predicted stabilities. The favored fragmentation pathways often involve the formation of ring-expanded molecular ions, providing experimental support for the electronic effects and bond stabilities elucidated by computational models. scirp.org

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. It posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions, governs chemical reactions. researchgate.netresearchgate.net MEDT has been successfully applied to study various organic reactions, providing insights into their mechanisms and selectivity. researchgate.netresearchgate.net For instance, a MEDT study on the related compound 2,6-dimethylquinoline (B146794) in a cyclopropanation reaction helped to elucidate the reaction's energetics and stereoselectivity. researchgate.net However, a similar MEDT analysis specifically for this compound is not available.

Application of Conceptual Density Functional Theory (CDFT) for Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a powerful toolkit for analyzing chemical reactivity through various indices such as electrophilicity and nucleophilicity. mdpi.compku.edu.cnuniroma2.it These indices are calculated to quantify the propensity of a molecule to act as an electrophile or a nucleophile, offering a semi-quantitative understanding of its reactivity. mdpi.com Studies on various organic molecules have demonstrated that CDFT can classify reactants and rationalize their polar behavior in reactions. researchgate.netresearchgate.net While DFT calculations have been performed on other quinoline derivatives to explore their reactive sites, specific CDFT reactivity indices for this compound have not been reported in the literature. nih.govacs.orgresearchgate.net

Analysis of Regioselectivity via Parr Functions

Within the framework of CDFT, Parr functions are local reactivity descriptors used to predict the most reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.netmdpi.com They are instrumental in explaining the regioselectivity of polar organic reactions, pinpointing which atoms are most likely to interact between two reacting species. researchgate.netresearchgate.net For example, the analysis of electrophilic and nucleophilic Parr functions has successfully explained regioselectivity in reactions involving other heterocyclic compounds. researchgate.netresearchgate.net A specific analysis using Parr functions to determine the regioselectivity of this compound has not been conducted or published.

Advanced Spectroscopic Characterization and Analytical Methodologies

Structural Elucidation Techniques

Structural elucidation is primarily achieved through a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry, which together offer a complete picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of 2-Chloro-6,8-dimethylquinoline by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from related quinoline (B57606) derivatives.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The protons on the quinoline ring system would appear in the downfield aromatic region (typically δ 7.0-8.5 ppm). The two methyl groups at positions C6 and C8 would each produce a singlet in the upfield region (typically δ 2.4-2.8 ppm), with slightly different chemical shifts due to their distinct positions on the benzene (B151609) portion of the quinoline core.

¹³C-NMR: The carbon NMR spectrum would provide complementary information, showing separate signals for each of the 11 unique carbon atoms in the molecule. The spectrum would be characterized by signals for the two methyl carbons, the five carbons of the benzene ring, and the four carbons of the pyridine (B92270) ring. The carbon atom bonded to the chlorine (C2) would be significantly influenced by the halogen's electronegativity. Studies on quinoline derivatives confirm that substitution patterns profoundly affect the chemical shifts, allowing for precise structural assignment. ijprajournal.com

Expected ¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | Expected ¹H-NMR Chemical Shift (δ, ppm) | Expected ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H (H3, H4, H5, H7) | 7.0 – 8.5 (multiplets/doublets) | 122 – 148 |

| Methyl-H (6-CH₃) | ~2.4 (singlet) | ~18 |

| Methyl-H (8-CH₃) | ~2.5 (singlet) | ~21 |

| Quaternary Carbons (C2, C5a, C8a) | Not Applicable | 124 – 153 |

Note: The values are estimates based on analogous structures and general principles of NMR spectroscopy.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is used to identify the functional groups and the vibrational modes of the molecular structure. These techniques are complementary and provide a detailed fingerprint of the compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. These include aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, and C-H bending vibrations from the methyl groups around 1450 cm⁻¹ and 1380 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of complex bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides additional information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the quinoline ring are often strong in the Raman spectrum, complementing the IR data. Theoretical studies on related methylquinolines have utilized Density Functional Theory (DFT) to calculate and assign these vibrational modes, correlating them with experimental spectra. mcgill.ca

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | FT-IR, FT-Raman |

| C=C / C=N Ring Stretch | 1620 - 1430 | FT-IR, FT-Raman |

| C-H Bend (Methyl) | 1460 - 1375 | FT-IR |

Mass spectrometry (MS) is an essential analytical technique that provides the exact molecular weight and structural information based on the fragmentation pattern of the molecule. For this compound, the molecular formula is C₁₁H₁₀ClN, corresponding to a molecular weight of approximately 191.66 g/mol . tandfonline.commdpi.comrsc.org

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the [M]⁺ peak.

Studies on the mass spectra of related dimethylquinolines have shown that fragmentation often proceeds through the formation of ring-expanded molecular ions. nih.gov Common fragmentation pathways would likely include the loss of a hydrogen radical (M-H) or a methyl radical (M-CH₃). nih.gov The loss of a chlorine radical (M-Cl) is also a possible fragmentation pathway.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 191 | Molecular Ion |

| [M+2]⁺ | 193 | Isotope peak due to ³⁷Cl |

| [M-H]⁺ | 190 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 176 | Loss of a methyl radical |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman) for Vibrational Analysis

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques investigate how the molecule interacts with electromagnetic radiation, providing insights into its electronic structure, conjugation, and potential for applications in materials science.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic quinoline ring system. Studies on similar quinoline derivatives show characteristic strong absorption bands. For example, some polysubstituted 4-methoxyquinolines absorb in the 310–390 nm range, while certain quinoline-based chalcones absorb between 215 nm and 290 nm. Based on its structure, this compound would likely exhibit multiple absorption maxima (λmax) in the UV region, reflecting the complex conjugated system of the quinoline core.

The study of photophysical properties examines the fate of a molecule after it absorbs light, including processes like fluorescence and phosphorescence. The quantum yield is a measure of the efficiency of the fluorescence process. While detailed photophysical studies and specific quantum yield values for this compound are not extensively reported in the literature, the quinoline scaffold is a well-known fluorophore.

Research on novel quinoline derivatives shows that their photophysical properties, such as fluorescence emission maxima and quantum yields, are highly dependent on their substitution patterns and solvent environment. It is anticipated that this compound would exhibit fluorescence upon excitation at its absorption maxima. Further research would be required to determine its specific emission wavelength, Stokes shift, fluorescence lifetime, and quantum yield, which are critical parameters for assessing its potential use as a fluorescent probe or in optical materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Solid-State Structural Analysis

The arrangement of atoms and molecules in the crystalline state is fundamental to understanding the physical and chemical properties of a compound.

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. pdx.eduscispace.com This method involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice, unit cell dimensions, and the positions of atoms within the crystal. pdx.edu

For quinoline derivatives, single-crystal X-ray diffraction is particularly powerful. acs.org For instance, the crystal structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095), a related compound, was determined using a Bruker SMART area-detector diffractometer. nih.govresearchgate.net The data collected from such an instrument allows for the refinement of the crystal structure, providing precise bond lengths and angles. nih.gov The process typically involves solving the structure using programs like SHELXS97 and refining it with SHELXL97. nih.gov

Powder X-ray diffraction (PXRD) is another valuable XRD technique, especially for identifying crystalline phases and assessing the purity of a bulk sample. scispace.com The diffraction pattern obtained from a powdered sample consists of a series of peaks, with the peak positions and intensities being characteristic of the crystalline material. mdpi.com

The analysis of crystallographic data extends beyond simple structure determination to understanding the forces that govern the packing of molecules in the crystal lattice. In halogenated quinolines, a variety of intermolecular interactions play a crucial role in stabilizing the crystal structure. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. rasayanjournal.co.innih.govmdpi.com

A survey of chlorinated quinolines reveals that they predominantly crystallize in the monoclinic crystal system. rasayanjournal.co.in The study of these structures often involves analyzing intermolecular and intramolecular interactions, such as C-H...Cl, C-H...N, and Cl...Cl contacts. rasayanjournal.co.innih.gov For example, in the crystal structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, all non-hydrogen atoms lie on a crystallographic mirror plane. nih.govresearchgate.net

The presence of halogens can lead to specific interactions. For instance, Cl···Cl interactions have been observed in some halogenated phenoxazine–quinoline conjugates, contributing to the rigidity of the molecular structure. nih.gov Similarly, C─H···N hydrogen bonding is a common feature in the crystal packing of halogenated quinoline derivatives. acs.orgacs.org The study of these non-covalent interactions is vital for crystal engineering and understanding the structure-property relationships in these compounds. mdpi.com

Below is a table summarizing the crystallographic data for related chloro-dimethylquinoline derivatives:

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde nih.gov | C₁₂H₁₀ClNO | Orthorhombic | Pnma | 20.4542(13) | 6.7393(4) | 7.5675(4) | 90 | 1043.16(11) | 4 |

| 4-Chloro-2,5-dimethylquinoline iucr.org | C₁₁H₁₀ClN | Monoclinic | P2₁/c | 6.9534(9) | 13.0762(14) | 10.4306(11) | 99.239(8) | 936.09(19) | 4 |

X-ray Diffraction (XRD) for Crystal Structure Determination

Physicochemical Parameter Determination in Solution

Understanding the behavior of this compound in solution is essential for its application in various chemical processes.

Ultrasonic velocity measurements are a valuable tool for investigating molecular interactions in solutions. wjpls.org By measuring the speed of sound through a solution at different concentrations and temperatures, various acoustical parameters can be calculated. These parameters provide insights into the solute-solvent and solute-solute interactions. For a Schiff base derived from This compound-3-carbaldehyde (B2807916), ultrasonic velocity was measured in DMF and CHCl₃ solutions at different temperatures to understand these interactions. wjpls.org

The density and viscosity of a solution are fundamental physicochemical properties that are also sensitive to molecular interactions. wjpls.orgekb.eg The measurement of these properties for solutions of this compound in various solvents at different temperatures can provide information about the nature and strength of intermolecular forces. wjpls.org For instance, such studies have been conducted for a Schiff base of a this compound derivative in DMF and water-DMF mixtures. wjpls.org The data obtained can be used to understand the solvation behavior and the effect of the solute on the structure of the solvent.

Below is a table showing the density and viscosity of a common solvent, N,N-Dimethylformamide (DMF), at various temperatures, which could be used in such studies. ekb.eg

| Temperature (K) | Density of DMF (g·cm⁻³) | Viscosity of DMF (mPa·s) |

| 283.15 | 0.958102 | 1.0161 |

| 288.15 | - | - |

| 293.15 | - | - |

| 298.15 | - | - |

| 303.15 | - | - |

| 308.15 | - | - |

| 313.15 | - | - |

Ultrasonic Velocity Measurements

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC, HPLC, LC-MS)

Chromatographic methods are indispensable for separating, identifying, and quantifying components in a mixture, making them crucial for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used for qualitative analysis, such as checking reaction completion or identifying the number of components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. chemyx.comchromatographyonline.com It offers high resolution and sensitivity. chemyx.com For quinoline derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The retention time of a compound is a characteristic feature that can be used for its identification. nih.gov HPLC methods are developed to ensure good separation of the target compound from any impurities or byproducts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.commdpi.com This hyphenated technique is highly selective and sensitive, allowing for the definitive identification of compounds by providing both their retention time and mass-to-charge ratio. nih.govmdpi.com LC-MS is particularly useful for characterizing complex mixtures and identifying unknown impurities or degradation products. nih.gov

The choice of chromatographic method depends on the specific analytical need, from routine purity checks with TLC to detailed quantitative analysis and structural elucidation with HPLC and LC-MS. nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to describe the electronic structure and energy of a molecule. mdpi.com It serves as the foundation for optimizing molecular geometries and calculating various properties. For quinoline (B57606) derivatives, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govacs.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. mdpi.com This approach is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra). researchgate.net For instance, studies on structurally similar compounds, such as 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) and 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde (C8DMQCA), have used TD-DFT to predict their maximum absorbance wavelengths, which were found to be between 313 nm and 365 nm. nih.gov Similar calculations for 2-Chloro-6,8-dimethylquinoline would elucidate its electronic transition energies and theoretical UV-Vis spectrum.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. d-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive.

In chloro-substituted quinolines, the distribution of the LUMO is particularly significant. A high concentration of the LUMO lobe on the carbon atom bonded to the chlorine atom indicates that this site is susceptible to nucleophilic attack. wuxibiology.com Computational studies on related dimethylquinoline derivatives have reported energy gaps ranging from 2.50 eV to 2.75 eV. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | - | - | 2.75 | nih.gov |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | - | - | 2.50 | nih.gov |

| Imidazolium Hydrogen Fumarate (for comparison) | -6.93 | -2.23 | 4.70 | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution. researchgate.net The MEP surface uses a color scale to identify regions of varying potential:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are favorable sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents areas of neutral potential.

For a molecule like this compound, MEP analysis would likely show a region of negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. researchgate.net This makes the nitrogen atom a primary site for electrophilic interactions. Conversely, the hydrogen atoms attached to the rings would exhibit positive potential. researchgate.net The MEP map provides crucial insights into where the molecule might engage in intermolecular interactions. researchgate.net

Calculating the distribution of atomic charges within a molecule, often using methods like Mulliken population analysis, provides a quantitative measure of its electronic landscape. researchgate.net This analysis helps pinpoint specific atoms that are electron-rich or electron-deficient, thereby predicting their role in chemical reactions.

In this compound, the nitrogen atom is expected to carry a partial negative charge, confirming its nucleophilic character. The chlorine atom would also possess a negative charge due to its high electronegativity. Critically, the carbon atom directly bonded to the chlorine (the C2 position) is expected to have a partial positive charge, making it an electrophilic center. This positive charge, combined with insights from FMO analysis, strongly suggests that the C2 carbon is the most probable site for nucleophilic substitution reactions. wuxibiology.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Modeling and Dynamics

Molecular modeling techniques are employed to determine the three-dimensional structure and conformational possibilities of a molecule.

Structural optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. acs.org Using DFT methods, researchers can calculate the equilibrium geometry of this compound, predicting its bond lengths, bond angles, and dihedral angles.

For quinoline-based compounds, the fused ring system is typically found to be essentially planar. researchgate.net The methyl groups at positions 6 and 8, and the chlorine atom at position 2, are substituents on this planar scaffold. The optimized geometry provides the foundational data for all other computational analyses, including frequency calculations, FMO, and MEP analysis. When experimental data from X-ray crystallography is available for similar compounds, it can be used to validate the accuracy of the computationally optimized structure. acs.org

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method rooted in electron density (ρ) and its derivatives, specifically the reduced density gradient (s). jussieu.frnih.gov It is a powerful tool for visualizing and characterizing weak, non-covalent interactions within and between molecules, which are crucial for understanding molecular structure, stability, and crystal packing. jussieu.frmdpi.com The NCI index allows for the identification of interactions such as hydrogen bonds, van der Waals forces, and steric clashes in real space. nih.gov

The analysis generates 3D isosurfaces where colors denote the nature of the interaction. Typically, green surfaces indicate weak, delocalized van der Waals interactions, blue signifies strong, attractive interactions like hydrogen bonds, and red indicates repulsive interactions, such as steric clashes. mdpi.com A 2D plot of the reduced density gradient (s) versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides quantitative insight, distinguishing between stabilizing (attractive) and destabilizing (repulsive) contacts. mdpi.com

While specific NCI analysis studies for this compound are not detailed in the available literature, this technique would be instrumental in elucidating the nature and strength of intermolecular forces. Such an analysis would reveal how the chlorine atom and methyl groups influence the crystal packing through various C-H···Cl, C-H···π, and π···π interactions, providing a deeper understanding of its solid-state architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational chemistry technique used to investigate intermolecular interactions in the crystalline state. It partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the complete crystal. nih.goviucr.org This method provides a visual representation of the molecule's shape within its crystal environment and quantifies the types of intermolecular contacts that stabilize the crystal lattice.

The Hirshfeld surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. On a dnorm map, red spots indicate contacts shorter than the van der Waals radii (implying strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. acs.org

For this compound, a Hirshfeld analysis would quantify the contributions of various interactions, including those involving the chlorine atom (Cl···H) and the aromatic system (C···H, C···C). The table below illustrates the type of data a Hirshfeld surface analysis would provide, based on findings for structurally related compounds. nih.gov

| Interaction Type | Typical Percentage Contribution (%) |

|---|---|

| H···H | ~35 - 55% |

| Cl···H / H···Cl | ~15 - 20% |

| C···H / H···C | ~10 - 15% |

| N···H / H···N | ~5 - 10% |

| C···C | ~3 - 7% |

Note: The data in this table is illustrative and based on analyses of other chloro-substituted heterocyclic compounds. A specific experimental crystal structure of this compound is required for precise values.

In Silico Pharmacological and Biological Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or biological target, typically a protein or enzyme). researchgate.net This technique is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For quinoline derivatives, docking studies frequently explore interactions with targets associated with bacterial infections or cancer cell proliferation. smolecule.comevitachem.com

While specific molecular docking studies for this compound are not prominently documented, research on analogous structures provides insight into its potential applications. smolecule.com Docking simulations would involve placing the this compound molecule into the active site of a target protein to assess its fit and binding mode. The goal is to identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and amino acid residues in the active site, which are critical for biological activity. researchgate.net Potential targets could include bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) or proteins involved in cell cycle regulation in cancer. researchgate.net

A primary output of molecular docking studies is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and its biological target. smolecule.com This is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. researchgate.net These scores are used to rank different compounds and prioritize them for further experimental testing.

The interaction profile details the specific non-covalent bonds formed upon binding, such as hydrogen bonds, halogen bonds (involving the chlorine atom), hydrophobic interactions, and π-π stacking. For this compound, the chlorine atom could act as a halogen bond donor, while the dimethylated quinoline core would likely engage in hydrophobic and π-stacking interactions within a protein's binding pocket.

The following table presents example binding affinity data from a molecular docking study on different chalcone (B49325) derivatives targeting the DHPS enzyme, illustrating how such data is typically reported. researchgate.net

| Compound Derivative | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|

| 3-(4-methoxyphenyl)1-phenylprop-2-en-1-one | -6.27 | 25.50 |

| 1-(4-aminophenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | -5.35 | 120.32 |

| 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | -5.77 | 58.84 |

Note: This data is for illustrative purposes and shows results for chalcone derivatives, not this compound.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. jst.go.jp Computationally, this involves analyzing a series of related compounds to identify key structural features, or pharmacophores, that are essential for binding to a target and eliciting a biological response. vulcanchem.com

For quinoline-based compounds, SAR studies have shown that the type and position of substituents on the quinoline ring are critical for activity. jst.go.jp For example, research on mGluR1 antagonists revealed that a hydrophobic and larger substituent at the 2-position of the quinoline ring was crucial for high potency. jst.go.jp Similarly, the nature of the amide group at the 6-position was found to be another essential factor for enhancing antagonistic activity. jst.go.jp

In the context of this compound, a computational SAR study would involve creating a virtual library of derivatives by, for instance, changing the position of the methyl groups, replacing the chlorine with other halogens (F, Br, I), or introducing new functional groups at other positions. These virtual compounds would then be docked into a target's active site, and their predicted binding affinities would be compared to establish a relationship between structural modifications and activity. This approach helps in designing more potent and selective compounds. vulcanchem.com

Prediction of Binding Affinities and Interaction Profiles

Prediction and Characterization of Optoelectronic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to predict and characterize the electronic and optical properties of molecules. acs.org These properties are vital for assessing a compound's potential in materials science, for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) devices. smolecule.com

Key predicted properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption characteristics. scielo.org.mx A smaller gap generally implies that the molecule can be more easily excited, which is relevant for optoelectronic applications.

Furthermore, calculations can predict NLO properties, which describe how a material's optical properties change under a strong electromagnetic field. Parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β) are calculated to evaluate NLO potential. acs.org A theoretical study on the absorption properties of the closely related this compound-3-carboxaldehyde has been conducted, indicating the relevance of such computational analyses for this class of compounds. researchgate.net The table below shows the types of optoelectronic parameters that are typically calculated, using a different quinoline derivative as an example. acs.org

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | Value in Debye |

| Average Polarizability (α) | Value in esu |

| First Hyperpolarizability (β) | Value in esu |

| HOMO-LUMO Energy Gap (eV) | Value in eV |

Note: The table is a template illustrating the types of data generated. Specific values would require a dedicated DFT study on this compound.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their ability to alter the properties of light, which is fundamental for technologies like optical switching, data storage, and telecommunications. Organic compounds, particularly those with non-centrosymmetric structures, have demonstrated notable NLO responses. researchgate.net This is often attributed to the presence of highly delocalized π-electron systems, which can be influenced by electron-donating and electron-accepting groups positioned at opposite ends of the molecule. researchgate.net

Quinoline derivatives are among the organic compounds recognized for their exceptional NLO responses. researchgate.net Theoretical calculations, such as those employing ab initio quantum mechanical methods, can compute properties like the electric dipole moment (μ) and the first hyperpolarizability (β) to predict a molecule's microscopic NLO behavior. researchgate.net While specific NLO computational data for this compound is not detailed in the available research, the general characteristics of the quinoline scaffold suggest it is a promising candidate for NLO applications. researchgate.net

Band Gap Analysis and Electronic Transitions

The energy band gap is a crucial parameter in determining a material's electronic and optical characteristics. A combined experimental and Density Functional Theory (DFT) study on structurally similar compounds, 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) and 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde (C8DMQCA), provides valuable insights. researchgate.netnih.gov

The research found that the position of the methyl (CH₃) group significantly influences the band gap. A change in the substitution position resulted in a decrease in the band gap from 2.75 eV for C7DMQCA to 2.50 eV for C8DMQCA. researchgate.netnih.gov This suggests that subtle structural modifications can tune the electronic properties of dimethyl-substituted chloroquinolines.

Electronic transitions, observed via UV-Vis spectral analysis, correspond to the absorption of light, promoting electrons to higher energy states. The absorbance maxima for these derivatives were found to be between 313 nm (which corresponds to an energy of 3.96 eV) and 365 nm (3.39 eV). researchgate.netnih.gov

| Compound | Band Gap (eV) | Absorbance Maxima Range (nm) | Corresponding Energy Range (eV) |

|---|---|---|---|

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) | 2.75 | 313 - 365 | 3.96 - 3.39 |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde (C8DMQCA) | 2.50 |

Refractive Index and Optical Conductivity

The refractive index, which describes how light propagates through a material, and optical conductivity, which measures the material's response to an oscillating electric field (light), are key parameters for optical applications. The same comparative study of C7DMQCA and C8DMQCA revealed that C7DMQCA possesses a higher refractive index and greater optical conductivity than C8DMQCA. researchgate.netnih.gov

These findings indicate that 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) has desirable optical properties, such as a lower optical band gap combined with a higher refractive index and optical conductivity, when compared to its 5,8-dimethyl isomer. researchgate.netnih.gov This highlights the sensitivity of these optical parameters to the specific placement of substituent groups on the quinoline core. researchgate.net

| Property | Comparison between Derivatives |

|---|---|

| Refractive Index | C7DMQCA > C8DMQCA |

| Optical Conductivity | C7DMQCA > C8DMQCA |

Biological and Medicinal Chemistry Research

Evaluation of Antimicrobial Activities

Research has indicated that 2-chloro-6,8-dimethylquinoline and its derivatives possess significant antimicrobial properties, showing efficacy against a range of bacteria and fungi.

Antibacterial Efficacy Studies

Derivatives of this compound have been investigated for their potential as antibacterial agents. smolecule.com Studies have shown that these compounds exhibit activity against various bacterial strains. The presence of a chlorine atom is considered a key feature contributing to its reactivity and potential biological activity. evitachem.com For instance, some quinoline (B57606) derivatives have demonstrated notable zones of inhibition against both Gram-positive and Gram-negative bacteria.

While specific data on this compound is limited in the provided search results, related quinoline compounds have shown significant antibacterial action. For example, a study on 2-chloro-4,6-dimethylquinoline (B1297726) reported zones of inhibition against several bacteria.

Table 1: Antibacterial Activity of a Related Compound (2-Chloro-4,6-dimethylquinoline)

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 19 |

| Pseudomonas aeruginosa | 23 |

| Streptococcus pyogenes | 18 |

Data sourced from a study on a structurally similar quinoline derivative.

Antifungal Properties

The antifungal potential of quinoline derivatives has also been a subject of investigation. smolecule.com Some studies have shown that specific derivatives exhibit good antifungal activity against various fungal strains. For example, certain 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives displayed excellent protective efficacy against Pyricularia oryzae. researchgate.net Additionally, novel quinoline-tetrazole Schiff base hybrids, derived from a similar quinoline core, have been evaluated for their activity against fungi like Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger. ijprajournal.com

Table 2: Antifungal Activity of Quinoline-Tetrazole Schiff Base Hybrids (in mm)

| Compound | Candida albicans | Saccharomyces cerevisiae | Aspergillus niger |

|---|---|---|---|

| 3a | 17 | 14 | 13 |

| 3e | 16 | 15 | 15 |

| 3f | 15 | 15 | 14 |

Data represents a selection of compounds from the study. ijprajournal.com

Mechanisms of Action (e.g., DNA gyrase, topoisomerase IV inhibition)

The antibacterial action of quinoline compounds is often attributed to the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of this process and ultimately, cell death. nih.gov The key event in the action of quinolones is the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes. nih.gov This action blocks DNA synthesis and induces the SOS response in bacteria. nih.gov At higher concentrations, this can lead to the release of double-strand DNA breaks from the trapped enzyme complexes, causing cell death. nih.gov

Anticancer and Cytotoxic Investigations

In addition to antimicrobial research, derivatives of this compound have been explored for their potential as anticancer agents.

In Vitro Studies on Various Cancer Cell Lines (e.g., HeLa, K562, Ovarian, Prostate, Colon)

Derivatives of 2-chloroquinoline (B121035) have been evaluated for their cytotoxic efficacy against a panel of human cancer cell lines. nih.gov For instance, a novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were tested against ovarian (OV2008, A2780), colon (HCT-116, HT29), and prostate (PC3, DU-145) cancer cell lines. researchgate.net One particular derivative, LM08, which has a 6-Cl substitution, showed significant cytotoxic efficacy in ovarian tumor cell lines. nih.govresearchgate.net

Other studies on different quinoline derivatives have also demonstrated antiproliferative activity against various cancer cell lines, including leukemia (K562), ovarian, and colon cancer cells. nih.govnih.govrsc.org For example, certain 2-quinolyl-1,3-tropolone derivatives showed excellent activity against six different cancer cell lines, with particularly strong effects on ovarian (OVCAR-3, OVCAR-8) and colon (HCT 116) cancer cells. nih.govrsc.org

Table 3: In Vitro Cytotoxic Efficacy (IC50 in µM) of a 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one Derivative (LM08)

| Cell Line | IC50 (µM) |

|---|---|

| OV2008 (Ovarian) | ~50 |

| A2780 (Ovarian) | 7.7 - 48.8 |

Data represents a range of IC50 values observed in the study. nih.govresearchgate.net

Induction of Apoptosis and Inhibition of Clonogenic Survival

Mechanistic studies have revealed that some of these quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting the ability of cancer cells to form colonies (clonogenic survival). nih.gov The derivative LM08, for example, was found to significantly inhibit the clonogenic survival of A2780 ovarian cancer cells, an effect that was mediated by the induction of apoptosis. nih.govresearchgate.net Further investigation confirmed that LM08 induces apoptosis in these cells, as indicated by changes in nuclear morphology. nih.govresearchgate.net Similarly, other quinoline derivatives have been shown to induce apoptosis in various cancer cell lines, including colon cancer cells (HCT-116). nih.govnih.govrsc.org

on this compound

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. bohrium.comresearchgate.net Its derivatives have been investigated extensively, leading to the development of numerous therapeutic agents. The specific compound, this compound, represents a key intermediate and a subject of research interest due to the unique electronic and steric properties conferred by its substitution pattern. This article explores the chemical and biological research surrounding this compound and its derivatives, focusing on its role in enzyme inhibition, pharmacological activities, structure-activity relationships, and its utility as a precursor for metal complexes and therapeutic agents.

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in replication, transcription, and chromosome segregation. bohrium.comrsc.org Consequently, they have become a key target for anticancer drugs. bohrium.com The quinoline nucleus is a common feature in many compounds that inhibit DNA topoisomerase II (Topo II). bohrium.com While direct studies on this compound as a Topo II inhibitor are not extensively documented in available literature, research on analogous and more complex quinoline-based structures highlights the potential of this chemical class.

Researchers have designed and synthesized various series of quinoline derivatives that demonstrate significant Topo II inhibitory activity. For instance, a series of cyclopentaquinoline derivatives were developed based on the pharmacophoric features of known DNA intercalators and Topo II inhibitors. researchgate.netresearchgate.net Two compounds from this series, 6d and 6f , were found to be potent inhibitors of Topoisomerase II, with IC₅₀ values of 2.26 µM and 0.97 µM, respectively, which are comparable to the standard etoposide (B1684455) (IC₅₀ = 0.34 µM). researchgate.netresearchgate.net

Similarly, derivatives of 5H-indolo[2,3-b]quinoline, which feature a more complex fused heterocyclic system built upon the quinoline core, have been shown to stimulate the formation of topoisomerase-II-mediated DNA cleavage at concentrations between 0.2 and 0.5 µM. acs.org Another study on tetracyclic quinolino[3,4-b]quinoxalines also reported inhibitory activity against Topo IIα. bohrium.com These findings underscore the importance of the quinoline scaffold as a foundational element for designing novel Topoisomerase II inhibitors. The mechanism often involves stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cell death, a desirable outcome in cancer therapy. mdpi.comiiarjournals.org

Table 1: Topoisomerase II Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Derivative Class | IC₅₀ (µM) vs. Topo II | Reference |

| Etoposide (Reference) | Podophyllotoxin | 0.34 | researchgate.netresearchgate.net |

| Compound 6d | Cyclopentaquinoline | 2.26 | researchgate.netresearchgate.net |

| Compound 6f | Cyclopentaquinoline | 0.97 | researchgate.netresearchgate.net |

Quinoline derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netarabjchem.org The functionalization of the quinoline ring at different positions significantly influences its biological profile.

Several studies have pointed to the anti-inflammatory potential of quinoline-based compounds. arabjchem.orgambeed.com For example, research into methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a related derivative, suggests it may modulate inflammatory pathways. mdpi.com The development of quinoline derivatives as anti-inflammatory agents is an active area of research. ambeed.com

Beyond anti-inflammatory effects, the quinoline core is central to numerous bioactive agents. Synthesized quinoline-tetrazole Schiff base hybrids, derived from precursors like This compound-3-carbaldehyde (B2807916), have demonstrated antimicrobial activity. arabjchem.org Specifically, compounds 3a , 3e , and 3i from one such study showed good antibacterial activity. arabjchem.org The broad-spectrum antibiotic Ciprofloxacin contains a quinoline core, highlighting the scaffold's importance in combating bacterial infections. arabjchem.org Furthermore, various quinoline derivatives have been investigated for their anticancer properties, with some showing potent antiproliferative effects against various cancer cell lines. mdpi.comrsc.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For quinoline derivatives, SAR analyses have provided valuable insights into how different substituents and their positions on the quinoline ring affect biological potency.